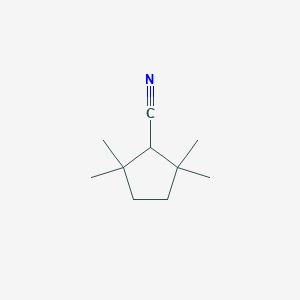
Benzonitrile, 3-methoxy-5-(methoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 3-methoxy-5-(methoxymethyl)- is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, featuring methoxy and methoxymethyl substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-methoxy-5-(methoxymethyl)- typically involves the reaction of 3-methoxy-5-methylbenzonitrile with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group. The general reaction scheme is as follows:
3-Methoxy-5-methylbenzonitrile+Methoxymethyl chlorideNaHBenzonitrile, 3-methoxy-5-(methoxymethyl)-
Industrial Production Methods
Industrial production of Benzonitrile, 3-methoxy-5-(methoxymethyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 3-methoxy-5-(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of 3-methoxy-5-methoxymethyl-benzaldehyde or 3-methoxy-5-methoxymethyl-benzoic acid.
Reduction: Formation of 3-methoxy-5-methoxymethyl-benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 3-methoxy-5-(methoxymethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzonitrile, 3-methoxy-5-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its methoxy and methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxybenzonitrile: Lacks the methoxymethyl group, making it less reactive in certain chemical reactions.
3-Methoxy-5-methylbenzonitrile: Lacks the methoxymethyl group, resulting in different chemical and physical properties.
4-Methoxybenzonitrile: Substitution pattern differs, leading to variations in reactivity and applications.
Uniqueness
Benzonitrile, 3-methoxy-5-(methoxymethyl)- is unique due to the presence of both methoxy and methoxymethyl groups, which enhance its reactivity and versatility in chemical synthesis. Its unique structure allows for a wide range of chemical modifications and applications in various fields of research.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
3-methoxy-5-(methoxymethyl)benzonitrile |
InChI |
InChI=1S/C10H11NO2/c1-12-7-9-3-8(6-11)4-10(5-9)13-2/h3-5H,7H2,1-2H3 |
InChI-Schlüssel |
GIPVEODFQLOGDU-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=CC(=C1)OC)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
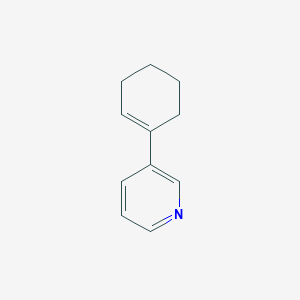
![3-[(Pyridin-2-yl)methyl]phenol](/img/structure/B8692477.png)

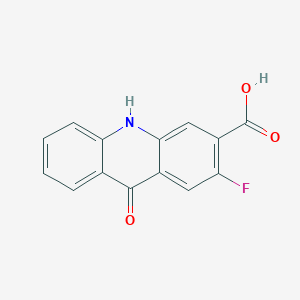

![5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B8692514.png)
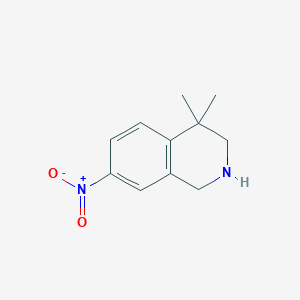
![6-Iodobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B8692530.png)
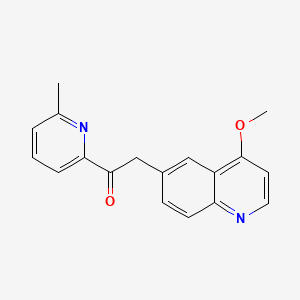


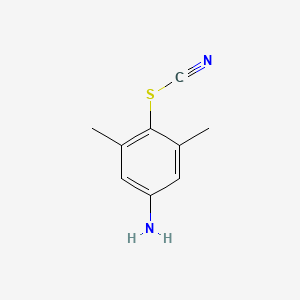
![N-methyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8692559.png)
